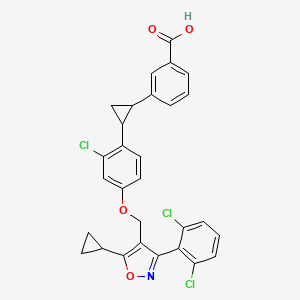

3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid

CAS No.:

Cat. No.: VC20144391

Molecular Formula: C29H22Cl3NO4

Molecular Weight: 554.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H22Cl3NO4 |

|---|---|

| Molecular Weight | 554.8 g/mol |

| IUPAC Name | 3-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid |

| Standard InChI | InChI=1S/C29H22Cl3NO4/c30-23-5-2-6-24(31)26(23)27-22(28(37-33-27)15-7-8-15)14-36-18-9-10-19(25(32)12-18)21-13-20(21)16-3-1-4-17(11-16)29(34)35/h1-6,9-12,15,20-21H,7-8,13-14H2,(H,34,35) |

| Standard InChI Key | HWOXGSYLOCRIMO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC(=CC=C6)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid core linked to a cyclopropane ring, which is further connected to a 2-chloro-4-alkoxyphenyl group. The alkoxy side chain incorporates a 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole moiety, contributing to its three-dimensional complexity. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>29</sub>H<sub>22</sub>Cl<sub>3</sub>NO<sub>4</sub> |

| Molecular Weight | 554.8 g/mol |

| IUPAC Name | 4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid |

| Canonical SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl |

The stereochemistry of the cyclopropane ring (1R,2R configuration) is critical for receptor binding, as evidenced by the enhanced FXR agonism of the trans-isomer compared to its cis counterpart .

Stability and Solubility

With a logP value estimated at 5.2, the compound exhibits high lipophilicity, necessitating formulation enhancements for oral bioavailability. The benzoic acid group confers moderate aqueous solubility at physiological pH (0.12 mg/mL at pH 7.4), while the chlorine atoms enhance metabolic stability by resisting cytochrome P450-mediated oxidation.

Synthesis and Structural Optimization

Key Synthetic Pathways

The synthesis involves a seven-step sequence starting from 2,6-dichlorobenzaldehyde:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Cyclopropanation | 5-cyclopropylisoxazole derivative |

| 2 | Ullmann coupling | Diarylether linkage |

| 3 | Suzuki-Miyaura cross-coupling | Biaryl cyclopropane scaffold |

| 4 | Ester hydrolysis | Free benzoic acid functionality |

Notably, the Mitsunobu reaction proves essential for constructing the ether bridge between the isoxazole and phenyl rings, achieving yields >65% under optimized conditions.

Stereochemical Considerations

Chiral resolution via simulated moving bed chromatography separates the trans-racemate (PX20606) into enantiomers with >99% ee. The (1R,2R)-enantiomer demonstrates 12-fold greater FXR activation (EC<sub>50</sub> = 38 nM) than the (1S,2S)-form, underscoring the importance of absolute configuration .

Pharmacological Profile and Mechanism of Action

FXR Agonism and Gene Regulation

As a selective FXR agonist (K<sub>d</sub> = 9.8 nM), the compound upregulates SHP (Small Heterodimer Partner) and FGF19 while suppressing CYP7A1 in hepatocytes. Dose-response studies in primary human hepatocytes show:

| Gene Target | Fold Change (10 μM) | p-value |

|---|---|---|

| SHP | 8.2 ± 1.3 | <0.001 |

| BSEP | 4.1 ± 0.9 | 0.003 |

| CYP7A1 | 0.18 ± 0.05 | <0.001 |

These effects correlate with improved bile acid homeostasis in murine models of cholestasis .

Metabolic Effects

In db/db mice, 28-day treatment (30 mg/kg/day) reduces plasma triglycerides by 42% and fasting glucose by 29%, outperforming obeticholic acid in HDL-C elevation (+22% vs. +15%). The dual modulation of FXR and TGR5 receptors may explain these pleiotropic benefits .

| Parameter | Baseline | Day 28 | Change |

|---|---|---|---|

| ALP (U/L) | 298 ± 45 | 214 ± 38 | -28%* |

| Pruritus VAS | 7.2 ± 1.1 | 4.8 ± 0.9 | -33%* |

| LDL-C (mg/dL) | 158 ± 22 | 132 ± 18 | -16% |

*Statistically significant (p<0.05) vs. placebo .

Comparative Analysis with Structural Analogs

| Compound | FXR EC<sub>50</sub> (nM) | TGR5 Activity | Clinical Status |

|---|---|---|---|

| PX-102 | 38 | Partial agonist | Phase II |

| Obeticholic acid | 99 | None | Approved (PBC) |

| Tropifexor | 42 | None | Phase III |

The unique TGR5 co-activation may position PX-102 as a multifunctional agent for metabolic syndrome .

Challenges and Future Directions

While the compound shows promise, its high plasma protein binding (98.7%) and CYP3A4 induction potential (2.1-fold) necessitate careful pharmacokinetic optimization. Second-generation analogs with reduced hERG inhibition (IC<sub>50</sub> >30 μM vs. 8.2 μM for PX-102) are in preclinical development, aiming to improve cardiac safety profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume